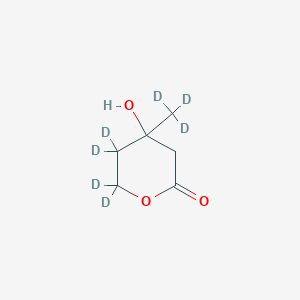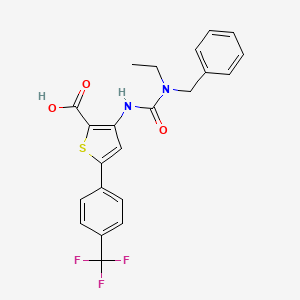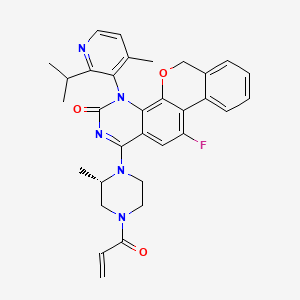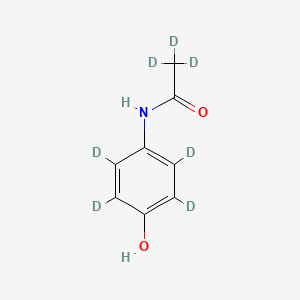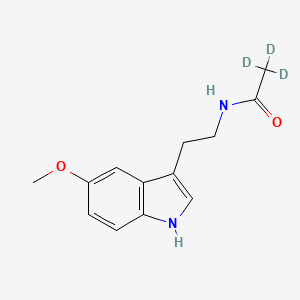
N-Acetyl-d3-5-methoxytryptamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-d3-5-methoxytryptamine, also known as melatonin, is a hormone primarily produced by the pineal gland in the brain. It plays a crucial role in regulating sleep-wake cycles and circadian rhythms. This compound is also found in plants and animals, where it serves various physiological functions, including antioxidant and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-d3-5-methoxytryptamine typically involves the acetylation of 5-methoxytryptamine. One common method includes dissolving 5-methoxytryptamine in a dichloromethane solvent, followed by the addition of acetic anhydride and a catalyst such as 4-dimethylaminopyridine (4-DMAP). The reaction is carried out at a temperature of 5-10°C for 1-2 hours .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using safer solvents like absolute ethanol instead of dichloromethane. This method involves the acetylation of 5-methoxytryptamine with acetic anhydride in the presence of absolute ethanol, making the process safer and more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-d3-5-methoxytryptamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of melatonin metabolites.
Reduction: Although less common, reduction reactions can modify the functional groups on the molecule.
Substitution: This reaction can occur at the methoxy or acetyl groups, leading to different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions include various melatonin derivatives and metabolites, which can have different biological activities .
Scientific Research Applications
N-Acetyl-d3-5-methoxytryptamine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying indoleamine chemistry.
Biology: Investigated for its role in regulating circadian rhythms and sleep-wake cycles.
Medicine: Explored for its potential therapeutic effects in treating sleep disorders, depression, and neurodegenerative diseases.
Industry: Utilized in the production of supplements and pharmaceuticals aimed at improving sleep and reducing oxidative stress
Mechanism of Action
N-Acetyl-d3-5-methoxytryptamine exerts its effects primarily through binding to melatonin receptors (MT1 and MT2) located in the brain and other tissues. These receptors are involved in regulating circadian rhythms, sleep, and mood. The compound also acts as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it has anti-inflammatory properties and can modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-5-hydroxytryptamine: Another indoleamine with similar physiological functions.
Serotonin: A precursor to melatonin, involved in mood regulation.
Tryptophan: An essential amino acid and precursor to both serotonin and melatonin .
Uniqueness
N-Acetyl-d3-5-methoxytryptamine is unique due to its dual role as a hormone and an antioxidant. Its ability to regulate circadian rhythms and act as a free radical scavenger sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i1D3 |
InChI Key |
DRLFMBDRBRZALE-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-1-methylpyrazolo[3,4-b]pyridin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12417710.png)

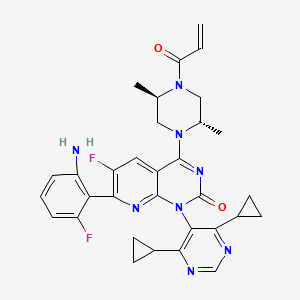

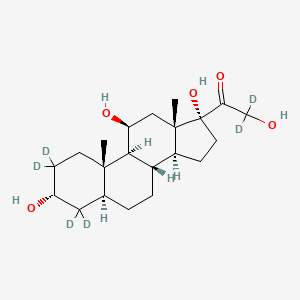

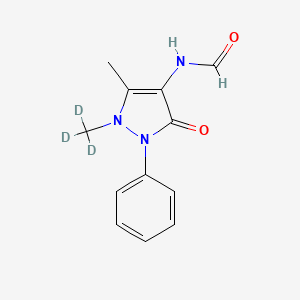
![[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12417753.png)
